molecular formula C12H13N5 B6441265 6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine CAS No. 2640872-70-2

6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine

Cat. No.: B6441265
CAS No.: 2640872-70-2
M. Wt: 227.27 g/mol
InChI Key: ZGTHZGXXOBRSOW-UHFFFAOYSA-N
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Description

6-[2-(Azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine (CAS: 2640872-70-2) is a heterocyclic compound with the molecular formula C₁₂H₁₃N₅ and a molecular weight of 227.27 g/mol . Its structure comprises a pyridin-2-amine core linked to a pyrimidin-5-yl group substituted with an azetidine ring (a four-membered saturated nitrogen-containing heterocycle).

Properties

IUPAC Name

6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c13-11-4-1-3-10(16-11)9-7-14-12(15-8-9)17-5-2-6-17/h1,3-4,7-8H,2,5-6H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTHZGXXOBRSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=N2)C3=NC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyrimidine under the influence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Another method involves the nucleophilic substitution reaction with primary or secondary amines, followed by a cyclization reaction to form the azetidine ring . The reaction conditions for this method may include the use of solvents such as toluene or ethyl acetate and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby affecting cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile (CAS: 2380140-86-1)

  • Molecular Formula : C₁₅H₁₆N₆
  • Molecular Weight : 280.33 g/mol
  • Structural Differences :
    • Replaces the azetidine group with a piperazine (six-membered ring) linked to a methylpyridazine moiety.
    • The pyridin-2-amine is substituted with a carbonitrile group, enhancing electron-withdrawing character.
  • Implications: Piperazine increases molecular weight and flexibility compared to azetidine.

5-Ethyl-4-methyl-6-(1-piperidyl)pyrimidin-2-amine (CAS: 915920-63-7)

  • Molecular Formula : C₁₂H₂₁N₅
  • Molecular Weight : 235.33 g/mol
  • Structural Differences :
    • Features a piperidine (six-membered ring) instead of azetidine.
    • Contains ethyl and methyl substituents on the pyrimidine ring.
  • Alkyl groups increase lipophilicity, which may improve membrane permeability.

6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine (CAS: 1888419-06-4)

  • Molecular Formula : C₁₀H₈F₃N₅
  • Molecular Weight : 267.20 g/mol
  • Structural Differences :
    • Substitutes azetidine with a trifluoromethyl (CF₃) group on the pyrimidine ring.
  • Lacks the nitrogen-rich azetidine, reducing hydrogen-bonding capacity.

5-(Azepan-1-yl)pyridin-2-amine (CAS: Not provided)

  • Molecular Formula : C₁₁H₁₇N₃
  • Molecular Weight : 191.27 g/mol
  • Structural Differences :
    • Replaces azetidine with azepane (seven-membered ring).
  • Implications :
    • Azepane’s larger size increases conformational flexibility but may reduce target specificity due to entropic penalties.

Data Table: Key Structural and Molecular Comparisons

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Features
6-[2-(Azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine Pyridin-2-amine + pyrimidine Azetidine (4-membered ring) 227.27 High nitrogen content, steric strain
6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile Pyridine-2-carbonitrile + pyridazine Piperazine + methylpyridazine 280.33 Flexible linker, electron-withdrawing CN group
5-Ethyl-4-methyl-6-(1-piperidyl)pyrimidin-2-amine Pyrimidin-2-amine Piperidine + ethyl/methyl 235.33 Increased lipophilicity
6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine Pyridin-2-amine + pyrimidine Trifluoromethyl 267.20 Enhanced metabolic stability
5-(Azepan-1-yl)pyridin-2-amine Pyridin-2-amine Azepane (7-membered ring) 191.27 High flexibility

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